Cas no 5619-43-2 (2-(aminooxy)-3-phenylpropanoic acid)
2-(aminooxy)-3-phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanoic acid, a-(aminooxy)-
- α-(Aminooxy)benzenepropionic acid
- 2-(aminooxy)-3-phenylpropanoic acid
- 2-aminooxy-3-phenyl-propionic acid
- α-(Aminooxy)hydrocinnamic acid
- Benzenepropanoic acid, α-(aminooxy)-
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- MDL: MFCD11521344
- Inchi: 1S/C9H11NO3/c10-13-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
- InChI Key: BRKLOAHUJZWUQQ-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1)C(ON)C(=O)O
Experimental Properties
- Density: 1.260±0.06 g/cm3(Predicted)
- Melting Point: 171-173 °C
- Boiling Point: 371.4±35.0 °C(Predicted)
- pka: 2.82±0.10(Predicted)
2-(aminooxy)-3-phenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-251799-0.05g |
2-(aminooxy)-3-phenylpropanoic acid |
5619-43-2 | 95% | 0.05g |
$1709.0 | 2024-06-19 | |
| Enamine | EN300-251799-0.1g |
2-(aminooxy)-3-phenylpropanoic acid |
5619-43-2 | 95% | 0.1g |
$1791.0 | 2024-06-19 | |
| Enamine | EN300-251799-0.25g |
2-(aminooxy)-3-phenylpropanoic acid |
5619-43-2 | 95% | 0.25g |
$1872.0 | 2024-06-19 | |
| Enamine | EN300-251799-0.5g |
2-(aminooxy)-3-phenylpropanoic acid |
5619-43-2 | 95% | 0.5g |
$1954.0 | 2024-06-19 | |
| Enamine | EN300-251799-1.0g |
2-(aminooxy)-3-phenylpropanoic acid |
5619-43-2 | 95% | 1.0g |
$2035.0 | 2024-06-19 | |
| Enamine | EN300-251799-2.5g |
2-(aminooxy)-3-phenylpropanoic acid |
5619-43-2 | 95% | 2.5g |
$3988.0 | 2024-06-19 | |
| Enamine | EN300-251799-5.0g |
2-(aminooxy)-3-phenylpropanoic acid |
5619-43-2 | 95% | 5.0g |
$5900.0 | 2024-06-19 | |
| Enamine | EN300-251799-10.0g |
2-(aminooxy)-3-phenylpropanoic acid |
5619-43-2 | 95% | 10.0g |
$8749.0 | 2024-06-19 | |
| Enamine | EN300-251799-1g |
2-(aminooxy)-3-phenylpropanoic acid |
5619-43-2 | 1g |
$2035.0 | 2023-09-15 | ||
| Enamine | EN300-251799-5g |
2-(aminooxy)-3-phenylpropanoic acid |
5619-43-2 | 5g |
$5900.0 | 2023-09-15 |
2-(aminooxy)-3-phenylpropanoic acid Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-(aminooxy)-3-phenylpropanoic acid
Recent Advances in the Study of 2-(Aminooxy)-3-phenylpropanoic Acid (CAS: 5619-43-2) and Its Applications in Chemical Biology and Medicine
The compound 2-(aminooxy)-3-phenylpropanoic acid (CAS: 5619-43-2) has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This molecule, characterized by its aminooxy and phenylpropanoic acid functional groups, serves as a versatile building block for the synthesis of bioactive compounds and probes. Recent studies have explored its utility in protein modification, drug discovery, and targeted therapy, highlighting its role as a key intermediate in the development of novel therapeutics.
One of the most notable applications of 2-(aminooxy)-3-phenylpropanoic acid is its use in protein conjugation strategies. The aminooxy group enables selective reaction with carbonyl-containing molecules, such as aldehydes and ketones, under mild conditions. This property has been leveraged in the development of site-specific protein labeling techniques, which are critical for studying protein-protein interactions, cellular imaging, and drug delivery systems. Recent research published in *Journal of Chemical Biology* demonstrated the efficacy of this compound in generating stable oxime linkages with model proteins, paving the way for its use in bioconjugation applications.
In the realm of drug discovery, 2-(aminooxy)-3-phenylpropanoic acid has been employed as a scaffold for designing inhibitors targeting enzymes involved in disease pathways. A 2023 study in *Bioorganic & Medicinal Chemistry Letters* reported the synthesis of a series of derivatives based on this compound, which exhibited potent inhibitory activity against histone deacetylases (HDACs). These findings suggest its potential as a lead compound for developing epigenetic therapies for cancer and neurodegenerative diseases. The study also highlighted the compound's favorable pharmacokinetic properties, including good solubility and metabolic stability.
Another emerging area of research involves the use of 2-(aminooxy)-3-phenylpropanoic acid in targeted drug delivery systems. Its ability to form covalent bonds with specific biomolecules has been exploited to create antibody-drug conjugates (ADCs) with enhanced specificity and reduced off-target effects. Recent advancements in ADC technology, as detailed in *Molecular Pharmaceutics*, have utilized this compound to link cytotoxic payloads to monoclonal antibodies, resulting in improved therapeutic outcomes in preclinical models of solid tumors.
Despite these promising developments, challenges remain in optimizing the synthesis and application of 2-(aminooxy)-3-phenylpropanoic acid. Current research efforts are focused on improving the yield and purity of the compound, as well as expanding its utility in diverse chemical and biological contexts. Collaborative studies between academic and industrial researchers are expected to drive further innovations in this field, potentially leading to breakthroughs in personalized medicine and precision therapeutics.
In conclusion, 2-(aminooxy)-3-phenylpropanoic acid (CAS: 5619-43-2) represents a valuable tool in chemical biology and medicinal chemistry, with applications ranging from protein modification to drug discovery. Its unique reactivity and versatility make it a promising candidate for future research and development. As the scientific community continues to explore its potential, this compound is likely to play an increasingly important role in advancing our understanding of biological systems and designing next-generation therapeutics.
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